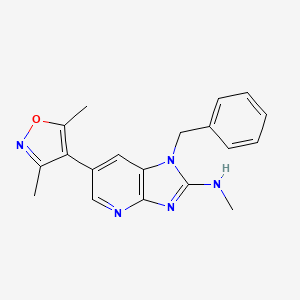
Dnp-PLGLWAr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-PLGLWAr-NH2 is a synthetic substrate used primarily in the study of collagenase and gelatinase activities. It is a peptide sequence that includes a dinitrophenyl (Dnp) group, which serves as a chromophore, making it useful for various biochemical assays. The compound is often utilized to quantify the activity of matrix metalloproteinases (MMPs) in various biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGLWAr-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: to elongate the peptide chain.
Introduction of the Dnp group: at the N-terminus.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dnp-PLGLWAr-NH2 primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. These enzymes cleave the peptide bond between specific amino acids in the sequence.
Common Reagents and Conditions
Reagents: Matrix metalloproteinases (e.g., MMP-1, MMP-2, MMP-9)
Conditions: Physiological pH and temperature, often in buffered solutions.
Major Products
The hydrolysis of this compound by MMPs results in the cleavage of the peptide bond, releasing smaller peptide fragments and the Dnp group, which can be quantified spectrophotometrically .
Applications De Recherche Scientifique
Dnp-PLGLWAr-NH2 is widely used in scientific research for the following applications:
Biochemistry: Quantification of MMP activity in various biological samples.
Cell Biology: Studying the role of MMPs in cell migration, invasion, and tissue remodeling.
Medicine: Investigating the involvement of MMPs in diseases such as cancer, arthritis, and cardiovascular disorders.
Industry: Development of MMP inhibitors for therapeutic applications
Mécanisme D'action
Dnp-PLGLWAr-NH2 acts as a substrate for matrix metalloproteinases. When MMPs cleave the peptide bond within the substrate, the Dnp group is released, which can be detected and quantified. This allows researchers to measure the activity of MMPs in various samples. The molecular targets are the active sites of MMPs, and the pathway involves the hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dnp-PLGLWA-NH2: Another synthetic substrate for MMPs with a slightly different peptide sequence.
Mca-PLGL-Dpa-AR-NH2: A fluorogenic substrate used for similar purposes but with a different chromophore.
Uniqueness
Dnp-PLGLWAr-NH2 is unique due to its specific peptide sequence and the presence of the Dnp group, which provides a distinct chromophore for spectrophotometric detection. This makes it particularly useful for quantifying MMP activity in complex biological samples .
Propriétés
Formule moléculaire |
C45H64N14O11 |
|---|---|
Poids moléculaire |
977.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1 |
Clé InChI |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


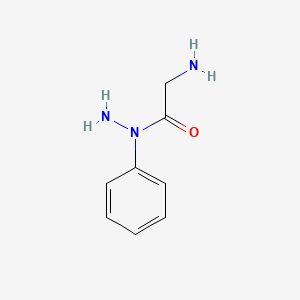
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
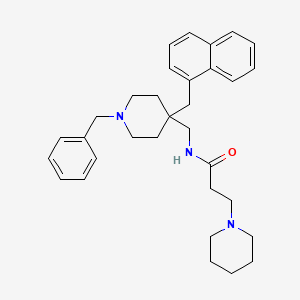
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
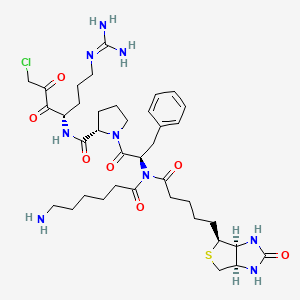
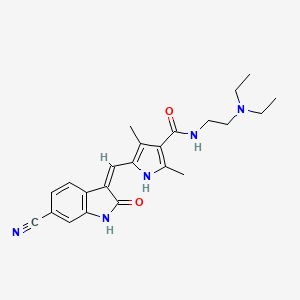

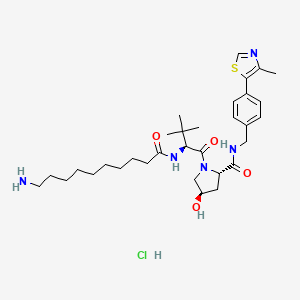

![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
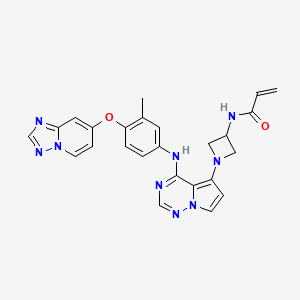
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
